3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a pyrrolidin-3-yloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, pyrrolidine, and trifluoromethylating agents.
Formation of Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with 3-chloropyridine under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGJJYAPLBTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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